2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a phenyl group, a piperidine ring, and a pyrimidin-4-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a phenylacetic acid derivative with a piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as lutidine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the pyrimidin-4-yloxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1-(piperidin-1-yl)ethanone: Lacks the pyrimidin-4-yloxy moiety.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4: Contains a pyrrolo[2,3-d]pyrimidine ring instead of a phenyl group.
Uniqueness
The presence of the pyrimidin-4-yloxy moiety in 2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone provides unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .
Properties
IUPAC Name |
2-phenyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(11-14-5-2-1-3-6-14)20-10-4-7-15(12-20)22-16-8-9-18-13-19-16/h1-3,5-6,8-9,13,15H,4,7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCMOGLRENGMTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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